N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a carboxamide group, a methoxy group, and a chloro group attached to phenyl rings .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives, including compounds with structural similarities to N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. These compounds exhibit antimicrobial activities against various microorganisms. The synthesis involves reactions of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with promising antimicrobial properties (Bektaş et al., 2007).
Molecular, Electronic, and Spectroscopic Analysis
Another study focused on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. Using DFT calculations and spectroscopic methods, researchers investigated the electronic properties and potential applications of these compounds in materials science (Beytur & Avinca, 2021).
Corrosion Inhibition
The corrosion inhibition properties of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium were examined. The compound showed significant inhibition efficiency, suggesting its potential as a corrosion inhibitor in industrial applications. The study employed techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the performance (Bentiss et al., 2009).
Synthesis and Characterization of Derivatives
Further research includes the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, showcasing a variety of aryl substituents, including 3-methoxyphenyl and 4-methoxyphenyl groups. These studies contribute to the development of new synthetic methodologies and the exploration of the structural and functional diversity of triazole derivatives (Özer et al., 2009).
Cytotoxicity and Molecular Docking Studies
There have been investigations into the design, synthesis, cytotoxicity, and molecular docking studies of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives. These studies aim to evaluate the anticancer potential of these compounds, providing insights into their mechanisms of action and interactions with biological targets (Shinde et al., 2022).
Mechanism of Action
Target of Action
The primary target of this compound is the Ephrin type-B receptor 4 . This receptor is a type of receptor tyrosine kinase that binds promiscuously to transmembrane ephrin-B family ligands residing on adjacent cells .
Mode of Action
It is known to interact with its target, leading to contact-dependent bidirectional signaling into neighboring cells . This interaction can result in various changes within the cell, potentially affecting numerous cellular processes.
Biochemical Pathways
It has been suggested that triazole-pyrimidine hybrid compounds, which this compound may be a part of, could potentially inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular stress responses, programmed cell death, and inflammation, respectively.
Result of Action
It has been suggested that triazole-pyrimidine hybrid compounds can have promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-16(20-21-22(11)13-6-4-3-5-7-13)17(23)19-12-8-9-15(24-2)14(18)10-12/h3-10H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHYGUJTNUUCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide |
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